molecular formula C20H19NO5S2 B2694507 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797964-90-9

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2694507
CAS RN: 1797964-90-9
M. Wt: 417.49
InChI Key: HKJBBIBGLQNFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains a total of 40 bonds, including 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 sulfonamide .

Scientific Research Applications

Ocular Pharmacology

Research into derivatives of benzo[b]thiophene-2-sulfonamide, a class to which the mentioned compound belongs, has revealed potential utility as inhibitors of ocular carbonic anhydrase. This enzyme plays a significant role in fluid secretion and pH balance in the eye. The inhibition of ocular carbonic anhydrase is a targeted therapeutic strategy for the treatment of glaucoma, a condition characterized by increased intraocular pressure. Studies have identified certain derivatives as potent ocular hypotensive agents, highlighting their clinical evaluation potential for glaucoma treatment (Graham et al., 1989).

Environmental Biodegradation

Another significant application is in the environmental biodegradation of sulfonamide antibiotics. Sulfonamides are widely used in human and veterinary medicine but persist in the environment, which raises concerns about antibiotic resistance propagation. Research has shown that certain microorganisms can degrade sulfonamides through an unusual pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This process effectively eliminates sulfonamide antibiotics from the environment, suggesting a microbial strategy to mitigate the risk of antibiotic resistance spread (Ricken et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The compound's derivatives have been explored for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. These enzymes are therapeutic targets for conditions such as diabetes and Alzheimer's disease, respectively. The synthesis of new sulfonamides with benzodioxane and acetamide moieties has shown substantial inhibitory activity, demonstrating potential for therapeutic application (Abbasi et al., 2019).

properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c22-20(14-4-2-1-3-5-14)19-9-6-15(27-19)13-21-28(23,24)16-7-8-17-18(12-16)26-11-10-25-17/h1-9,12,20-22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJBBIBGLQNFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.